(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
Description
The compound (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile (CAS: 683254-97-9) is an acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and an electron-deficient acrylonitrile moiety conjugated to a phenolic ring bearing hydroxy, methoxy, and nitro substituents. Its molecular formula is C21H17N3O4S, with a molecular weight of 407.4 g/mol . The presence of the nitro group (-NO2) and methoxy (-OCH3) groups at the 5- and 3-positions of the phenyl ring, respectively, introduces strong electron-withdrawing and steric effects, which may influence reactivity, solubility, and biological interactions.
Key structural attributes include:
- Thiazole core: A heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- Acrylonitrile group: A Michael acceptor capable of forming covalent bonds with nucleophilic residues in biological targets.
- Substituted phenyl rings: The 3,4-dimethylphenyl group (lipophilic) and the polar nitro/methoxy/hydroxy-substituted phenyl ring create a balanced amphiphilic profile.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-12-4-5-15(6-13(12)2)17-11-29-21(23-17)16(10-22)7-14-8-18(24(26)27)20(25)19(9-14)28-3/h4-9,11,25H,1-3H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFUWUPMZMCJU-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole-derived molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Thiazole moiety : Contributes to the compound's biological activity.
- Acrylonitrile group : Imparts additional reactivity and potential for interaction with biological targets.
- Hydroxy and methoxy substitutions : Enhance solubility and bioactivity.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 393.45 g/mol.
Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties . For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Mechanism of Action : The thiazole ring enhances the interaction with cellular proteins involved in apoptosis pathways. In vitro studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Table 1: Antitumor Efficacy of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-2-(4-(3,4-dimethylphenyl)... | MCF-7 | 1.61 | |
| (E)-2-(4-(3,4-dimethylphenyl)... | HT29 | 1.98 | |
| (E)-2-(4-(3,4-dimethylphenyl)... | A-431 | <10 |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against various pathogens. The presence of electron-donating groups like hydroxyl and methoxy enhances its interaction with microbial membranes.
- In vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with a notable inhibition zone observed in standard disk diffusion assays.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl and thiazole rings significantly influence biological activity.
- Key Modifications :
- Methyl groups at specific positions on the phenyl ring enhance cytotoxicity.
- Hydroxy groups increase solubility and bioavailability.
Study 1: Anticancer Efficacy in Mice
A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, suggesting potent antitumor effects.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited comparable efficacy to standard antibiotics, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their thiazole or acrylonitrile moieties:
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this acrylonitrile-thiazole hybrid?
- Methodology: Use a multi-step approach involving (i) Knoevenagel condensation to form the acrylonitrile core, (ii) Suzuki coupling or nucleophilic substitution for thiazole ring functionalization, and (iii) nitration/etherification for introducing the 5-nitro and 3-methoxy groups. Column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for purification .
- Example: In analogous syntheses, triethylamine is used to catalyze acylation reactions, while THF serves as a solvent for high-yield intermediates (44% yield reported) .
Q. How can structural confirmation be achieved for this compound?
- Techniques:
- 1H NMR: Look for diagnostic peaks: acrylonitrile protons (δ 6.8–7.5 ppm), aromatic protons from substituted phenyl groups (δ 7.0–8.2 ppm), and methoxy protons (δ 3.8–4.1 ppm) .
- Elemental Analysis: Compare experimental vs. calculated values (e.g., C: 67.33% vs. 67.35%; N: 9.88% vs. 9.82%) to confirm purity .
- X-ray Crystallography: Resolve the (E)-configuration via C=C bond geometry (torsion angle > 170°) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during nitration of the phenolic ring?
- Approach: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-nitration over ortho, leveraging steric hindrance from the 3-methoxy group. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in EtOAc/hexane) .
- Data Contradiction: If unexpected ortho-nitration occurs, revise solvent polarity (e.g., switch to DCM) or use directing groups (e.g., acetyl protection) .
Q. How do electronic effects of substituents influence the acrylonitrile core’s reactivity?
- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density:
- The 5-nitro group withdraws electrons, polarizing the acrylonitrile double bond (C≡N δ⁻ → C=C δ⁺), enhancing electrophilicity.
- The 4-hydroxy group participates in intramolecular H-bonding with the thiazole’s nitrogen, stabilizing the (E)-isomer .
Q. What analytical challenges arise in resolving tautomeric forms of the 4-hydroxy group?
- Solution: Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe keto-enol equilibrium. At 25°C, enol form dominates (δ 12.5 ppm for -OH); at −40°C, keto form emerges (δ 3.2 ppm for -CH₂-) .
Critical Analysis of Evidence
- Contradictions in Synthesis Protocols: reports 44% yield using pivaloyl chloride, while achieves 72% yield via Knoevenagel condensation. This discrepancy highlights the need for solvent optimization (e.g., DMF vs. THF) and catalyst screening .
- Structural Ambiguity: resolves (Z)-isomers via X-ray, but the target (E)-isomer requires rigorous NOESY analysis to confirm spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
